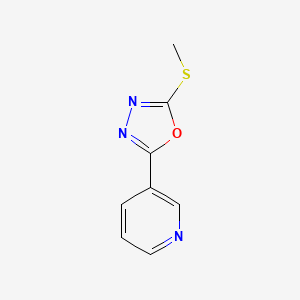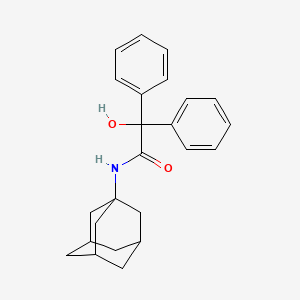![molecular formula C14H16N4O3 B7541086 3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid](/img/structure/B7541086.png)
3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid, also known as MTBC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. MTBC is a derivative of the amino acid leucine and belongs to the class of triazole-based compounds.
作用機序
The mechanism of action of 3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid is not fully understood, but it is believed to act by inhibiting specific enzymes involved in cellular processes. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and cell division, leading to cell death. In microbial pathogens, this compound has been shown to inhibit the activity of enzymes involved in cell wall synthesis and protein synthesis, leading to cell death. In plants, this compound has been shown to enhance nutrient uptake and promote root growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different organisms. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In microbial pathogens, it has been shown to inhibit growth and biofilm formation. In plants, this compound has been shown to enhance root growth, increase chlorophyll content, and improve nutrient uptake.
実験室実験の利点と制限
3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. However, it also has some limitations, such as its limited solubility in water and its potential to interact with other compounds in complex biological systems.
将来の方向性
There are several future directions for research on 3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid. In medical research, further studies are needed to determine the optimal dosage and delivery method for its use as an anticancer agent. In agricultural research, further studies are needed to determine the optimal concentration and application method for its use as a plant growth enhancer. Additionally, further studies are needed to explore the potential environmental applications of this compound, such as its use in bioremediation of contaminated soil.
合成法
3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid can be synthesized using a multistep process that involves the reaction of leucine with various reagents, including triazole, acetic anhydride, and phosphorous oxychloride. The final product is obtained through purification and crystallization. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
科学的研究の応用
3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid has been studied for its potential applications in various fields of science. In medical research, it has been shown to have anticancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its antimicrobial properties and has been found to be effective against a range of bacterial and fungal pathogens. In agricultural research, this compound has been shown to enhance plant growth and improve crop yield. Additionally, this compound has been studied for its potential applications in environmental science, as it has been shown to be effective in removing heavy metals from contaminated soil.
特性
IUPAC Name |
3-methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9(2)12(14(20)21)15-13(19)11-8-18(17-16-11)10-6-4-3-5-7-10/h3-9,12H,1-2H3,(H,15,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYVCSAHCJKHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CN(N=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)

![3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7541033.png)
![1-[[2-(4-Fluorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541041.png)



![3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)

![3-methyl-2-[(3-oxo-4H-1,4-benzoxazine-6-carbonyl)amino]butanoic acid](/img/structure/B7541090.png)


![1-[2-(2-Oxoazepan-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7541104.png)
![1-[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541107.png)